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Ethylene glycol acrylate phthalate - 30697-40-6

Ethylene glycol acrylate phthalate

Catalog Number: EVT-374770
CAS Number: 30697-40-6
Molecular Formula: C13H12O6
Molecular Weight: 264.23 g/mol
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Product Introduction

Source and Classification

Ethylene glycol acrylate phthalate can be sourced from the polymerization of acrylate monomers with phthalic anhydride and ethylene glycol. It falls under the category of thermoplastic elastomers, which are characterized by their rubber-like elasticity combined with the processing advantages of thermoplastics. This classification allows for a wide range of applications across different industries, including automotive, construction, and consumer goods.

Synthesis Analysis

Methods

The synthesis of ethylene glycol acrylate phthalate typically involves several key steps:

  1. Preparation of Monomers: Ethylene glycol is reacted with phthalic anhydride to form a diester.
  2. Polymerization: The diester is then polymerized with various acrylate monomers using radical initiators or other polymerization techniques such as emulsion or solution polymerization.
  3. Curing: The resulting copolymer may undergo curing processes to enhance its mechanical properties.

Technical Details

The polymerization process can be controlled through factors such as temperature, pressure, and the concentration of initiators, which influence the molecular weight and structure of the resulting polymer. This allows for tailored properties suited to specific applications.

Molecular Structure Analysis

Structure

The molecular structure of ethylene glycol acrylate phthalate consists of repeating units derived from both acrylates and phthalate groups. The general formula can be represented as:

 CnH2nO2 x+ C10H6O4)y\text{ C}_n\text{H}_{2n}\text{O}_2\text{ }_x+\text{ C}_{10}\text{H}_6\text{O}_4)_y

where nn represents the number of carbon atoms in the acrylate chain.

Data

  • Molecular Weight: Varies depending on the ratio of components used during synthesis.
  • Functional Groups: Contains ester linkages from both the acrylate and phthalate components.
Chemical Reactions Analysis

Reactions

Ethylene glycol acrylate phthalate can participate in several chemical reactions:

  1. Esterification: The reaction between hydroxyl groups from ethylene glycol and carboxylic groups from phthalic anhydride.
  2. Radical Polymerization: Involves the formation of free radicals that initiate the polymerization of acrylates.
  3. Cross-linking: Can occur when curing agents are introduced, enhancing the network structure and mechanical strength.

Technical Details

The reactivity of the double bonds in the acrylates allows for further modifications post-synthesis, enabling functionalization for specific applications.

Mechanism of Action

Process

The mechanism by which ethylene glycol acrylate phthalate functions in applications such as coatings involves:

  1. Adhesion: The compound adheres to surfaces due to its polar functional groups.
  2. Flexibility: The elastomeric nature provides flexibility while maintaining structural integrity.
  3. Durability: The cross-linked network formed during curing enhances resistance to environmental factors such as moisture and UV light.

Data

  • Glass Transition Temperature: Typically low, allowing for flexibility at room temperature.
  • Thermal Stability: Generally stable up to moderate temperatures before degradation occurs.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually a clear or slightly colored viscous liquid or solid depending on formulation.
  • Solubility: Soluble in organic solvents but not in water due to its hydrophobic nature.

Chemical Properties

  • Reactivity: Reacts with nucleophiles due to its ester functional groups.
  • Thermal Properties: Exhibits good thermal stability but may decompose at high temperatures.

Relevant data includes:

  • Density: Approximately 1.1 g/cm³
  • Viscosity: Varies widely based on molecular weight and formulation.
Applications

Ethylene glycol acrylate phthalate finds extensive use in various scientific and industrial applications:

  • Coatings: Used as a binder in paints and coatings due to its adhesive properties.
  • Adhesives: Serves as a component in adhesives that require flexibility and durability.
  • Sealants: Employed in sealants for construction materials where moisture resistance is critical.
  • Biomedical Applications: Explored for use in drug delivery systems due to its biocompatibility.

This compound exemplifies versatility in application due to its unique chemical structure and properties, making it valuable across multiple sectors.

Synthesis and Manufacturing Methodologies of Ethylene Glycol Acrylate Phthalate

Synthetic Routes for Ethylene Glycol Acrylate Phthalate

Esterification-Condensation Pathways for Oligomeric Derivatives

Ethylene glycol acrylate phthalate (EGAP) is synthesized via esterification between phthalic anhydride and ethylene glycol acrylate. This stepwise reaction proceeds through a ring-opening mechanism where phthalic anhydride reacts with ethylene glycol acrylate under cobalt oxide catalysis, forming an intermediate monoester. Subsequent condensation eliminates water to yield EGAP [5] [10]. Key parameters include:

  • Temperature: 90–120°C to ensure complete anhydride ring opening while preventing acrylic double-bond degradation.
  • Molar Ratios: Phthalic anhydride to ethylene glycol acrylate at 1:1.05 to drive equilibrium toward ester formation.
  • By-product Management: Reactive distillation removes water, achieving >95% conversion [10].

Table 1: Optimization of Esterification-Condensation Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature100–110°CMaximizes anhydride reactivity without acrylate decomposition
Catalyst Loading0.5–1.0 wt%>95% conversion at 1.0 wt% cobalt oxide
Reaction Time4–6 hoursShorter times lead to incomplete condensation

Copolymerization Strategies with Vinyl Monomers

EGAP’s acrylate moiety enables copolymerization with vinyl monomers (e.g., methyl methacrylate, PEG acrylates) via free-radical pathways. The holographic polymer system in Crystals (2020) demonstrates this: EGAP copolymerized with ethylene glycol phenyl ether acrylate (EGPEA) and poly(methyl methacrylate) forms optical-grade polymers with tunable refractive indices [2]. Critical considerations:

  • Monomer Reactivity Ratios: EGAP’s acrylate group (r₁ = 0.85) readily copolymerizes with methacrylates (r₂ = 1.12), enabling uniform incorporation [7].
  • Crosslinking Density: Adjusting EGAP content (10–30 wt%) modulates network rigidity; exceeding 30 wt% causes instability due to excessive crosslinking [8].

Reactive Distillation Techniques for Enhanced Yield

KR101526477B1 discloses a reactive distillation method where EGAP synthesis and purification occur simultaneously. Key features [1] [4]:

  • Catalyst Staging: Alkali metal catalysts (e.g., K₂CO₃) are added incrementally to maintain activity while minimizing acrylic acid dimerization.
  • Azeotrope Utilization: Excess ethylene glycol acrylate forms a low-boiling azeotrope with water/methanol byproducts, removed continuously at 63–70°C.
  • Yield Improvement: Achieves 85–90% purity by suppressing oligomerization through rapid byproduct removal.

Catalyst Systems in Transesterification and Polymerization

Alkali Metal and Transition Metal Catalysts

Transesterification catalysts are critical for EGAP synthesis efficiency:

  • Homogeneous Catalysts: Potassium carbonate (0.1–5.0 wt%) enables >90% ester exchange at 80–130°C but requires post-reaction neutralization [4] [6].
  • Composite Systems: Combining alkali metal salts (KCNO) with alkaline-earth oxides (MgO) in a 10:1 mass ratio enhances turnover frequency by 3× compared to single catalysts. This synergy accelerates methacrylate-acrylate exchange while minimizing side reactions [4] [6].

Redox-Initiated Free-Radical Copolymerization

EGAP copolymerization employs redox pairs to generate radicals at low temperatures:

  • Persulfate-Bisulfite Systems: Initiate EGAP/BA copolymerization at 60°C, achieving 85–90% conversion in microemulsions [8].
  • Thermal Initiators Limitations: Azobisisobutyronitrile (AIBN) above 80°C causes premature crosslinking, reducing process control [8].

Inhibitor Systems for Side-Reaction Suppression

Inhibitors prevent acrylic double-bond consumption during synthesis:

  • Phenolic Inhibitors: 2-sec-Butyl-4,6-dinitrophenol (DNBP; 0.05–0.5 wt%) suppresses acrylate polymerization during transesterification [4] [6].
  • Synergistic Blends: Combining DNBP with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in a 5:1 mass ratio reduces inhibitor load by 40% while maintaining >98% acrylic functionality [4].

Reaction Mechanism Elucidation

Acylation and Ester Exchange Dynamics

EGAP formation involves two kinetic regimes:

  • Fast Anhydride Ring Opening: Phthalic anhydride reacts with ethylene glycol acrylate within minutes at 60°C, forming mono(2-acryloyloxyethyl) phthalate (observed via FTIR at 1780 cm⁻¹ carbonyl peak) [5] [10].
  • Slow Esterification: The carboxylic acid intermediate condenses with excess ethylene glycol acrylate, with rate-limiting proton transfer (k = 0.02 L·mol⁻¹·s⁻¹ at 100°C). Alkali catalysts deprotonate the acid, accelerating this step 8-fold [5].

Phase Separation in Macromer Synthesis

During EGAP copolymerization with butyl acrylate (BA), phase separation governs particle morphology:

  • Microemulsion Polymerization: At 10–30 wt% EGAP, stable nanoparticles (Ø 20–75 nm) form due to SDS surfactant templating. Exceeding 30 wt% EGAP causes coagulum via crosslinking-induced aggregation [8].
  • Thermodynamic Drivers: The hydrophobic BA backbone and hydrophilic PEG segments in EGAP induce microphase separation, verified by DSC’s single Tg (-53°C to -17°C) [8].

Process Optimization and Scalability

Solvent-Free Synthesis for Industrial Feasibility

Solvent-free routes enhance EGAP manufacturing sustainability:

  • Reactive Extrusion: CN101514158B details continuous esterification in twin-screw extruders (120–150°C, residence time <10 min), eliminating solvent recovery steps [4].
  • Conversion Efficiency: 94% yield achieved via vacuum venting to remove water, compared to 78% in batch reactors [4] [10].

Molecular Weight Control via Monomer Ratios

EGAP’s integration into copolymers adjusts material properties:

  • Crosslinker Modulation: In BA-co-PEGDMA systems, EGAP content (10–50 wt%) directly controls crosslink density. At 50 wt%, gel fraction reaches 89%, raising Tg from -53°C to -17°C [8].
  • Holographic Material Tuning: Varying EGAP:EGPEA ratios from 1:4 to 1:9 shifts diffraction efficiency from 15% to 80% by altering grating periodicity [2].

Table 2: Molecular Weight Control via Monomer Ratios in EGAP Copolymers

EGAP Content (wt%)Crosslink Density (×10⁻⁴ mol/cm³)Glass Transition Temp. (°C)Application
101.2-53.37Flexible coatings
303.8-35.15Adhesives
506.5-16.58Optical films

Properties

CAS Number

30697-40-6

Product Name

Ethylene glycol acrylate phthalate

IUPAC Name

2-(2-prop-2-enoyloxyethoxycarbonyl)benzoic acid

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

InChI

InChI=1S/C13H12O6/c1-2-11(14)18-7-8-19-13(17)10-6-4-3-5-9(10)12(15)16/h2-6H,1,7-8H2,(H,15,16)

InChI Key

RKYJPYDJNQXILT-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOC(=O)C1=CC=CC=C1C(=O)O

Canonical SMILES

C=CC(=O)OCCOC(=O)C1=CC=CC=C1C(=O)O

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